

An In-depth Technical Guide to the Chemical Properties of Hydroxyethyl Disulfide

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Compound of Interest

Compound Name: Hydroxyethyl disulfide

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Introduction

Hydroxyethyl disulfide, systematically named 2,2'-dithiodiethanol and often abbreviated as HEDS, is an organosulfur compound with the chemical formula $C_4H_{10}O_2S_2$.^{[1][2]} It is characterized by a disulfide bond linking two hydroxyethyl groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **hydroxyethyl disulfide**, with a focus on its role in biochemical assays relevant to drug development.

Chemical and Physical Properties

Hydroxyethyl disulfide is a colorless to pale yellow viscous liquid with a characteristic unpleasant odor.^{[1][3]} It is soluble in organic solvents and moderately soluble in water, a property attributed to the hydrophilic nature of its hydroxyethyl groups which can participate in hydrogen bonding.^[1] Key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ O ₂ S ₂	[1][2][3]
Molecular Weight	154.25 g/mol	[4]
CAS Number	1892-29-1	[1]
Appearance	Colorless to pale yellow viscous liquid	[1][3]
Odor	Unpleasant, characteristic	[3]
Melting Point	25-27 °C (lit.)	[4]
Boiling Point	158-163 °C at 3.5 mmHg (lit.)	[4]
Density	1.261 g/mL at 25 °C (lit.)	[4]
Refractive Index	n ₂₀ /D 1.57 (lit.)	[4]
Solubility	Soluble in organic solvents, moderately soluble in water	[1]
Stability	Stable under normal conditions	

Synthesis of Hydroxyethyl Disulfide

A common and efficient method for the synthesis of **hydroxyethyl disulfide** involves the oxidation of 2-mercaptoethanol. The following protocol is adapted from established literature.

Experimental Protocol: Synthesis of Bis(2-hydroxyethyl) disulfide

Materials:

- 2-Mercaptoethanol
- Ethyl acetate
- Sodium iodide (NaI)

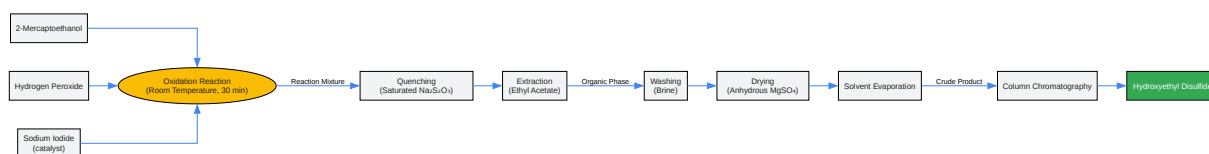
- 30% Hydrogen peroxide (H_2O_2)
- Saturated sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- n-Hexane
- Ethyl acetate (for chromatography)
- 50 mL round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol, 0.07 mL), ethyl acetate (5 mL), and sodium iodide (0.01 mmol, 1.5 mg).
- While stirring the mixture at room temperature, add 30% hydrogen peroxide (1 mmol, 0.11 mL).
- Continue stirring the reaction mixture for approximately 30 minutes at room temperature.
- After 30 minutes, quench the reaction by adding a saturated solution of sodium thiosulfate (15 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic phases and wash with brine (50 mL).

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (30:70 v/v) as the eluent to obtain the pure **hydroxyethyl disulfide**.^[5]

Synthesis Workflow



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Caption: Workflow for the synthesis of **hydroxyethyl disulfide**.

Analytical Characterization

The identity and purity of synthesized **hydroxyethyl disulfide** can be confirmed using various analytical techniques. Detailed, plausible experimental protocols for these analyses are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of **hydroxyethyl disulfide**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973N MS).
- Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 μ m film thickness).

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **hydroxyethyl disulfide** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to obtain a final concentration of approximately 10 μ g/mL.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1 split ratio)
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-300.

Data Analysis:

- Identify the peak corresponding to **hydroxyethyl disulfide** based on its retention time.
- Analyze the mass spectrum of the peak and compare it with known fragmentation patterns for disulfides and the expected molecular ion peak (m/z 154).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **hydroxyethyl disulfide**.

Instrumentation:

- FTIR spectrometer (e.g., Thermo Scientific Nicolet iS10).
- Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

Sample Preparation:

- As **hydroxyethyl disulfide** is a liquid, a small drop can be placed directly onto the ATR crystal.

FTIR Parameters:

- Spectral Range: $4000\text{--}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 32 (averaged)
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Analysis:

- Identify the characteristic absorption bands for the O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretch ($\sim 2900\text{ cm}^{-1}$), C-O stretch ($\sim 1050\text{ cm}^{-1}$), and the S-S stretch (weak, $\sim 500\text{--}540\text{ cm}^{-1}$).

Raman Spectroscopy

Objective: To confirm the presence of the disulfide bond.

Instrumentation:

- Raman spectrometer (e.g., HORIBA LabRAM HR Evolution).
- Laser excitation source (e.g., 532 nm or 785 nm).
- Microscope with appropriate objectives.

Sample Preparation:

- Place a small drop of liquid **hydroxyethyl disulfide** on a clean microscope slide.

Raman Parameters:

- Laser Power: Use low laser power (e.g., 1-5 mW) to avoid sample degradation.
- Objective: 50x or 100x.
- Spectral Range: 200-3500 cm^{-1}
- Acquisition Time: 10-30 seconds.
- Accumulations: 2-5 scans.

Data Analysis:

- Identify the characteristic Raman shift for the S-S stretching vibration, which is typically observed in the range of 500-540 cm^{-1} . Also, look for the C-S stretching vibration around 630-730 cm^{-1} .

Role in Biochemical Assays: The HEDS Assay for Glutaredoxin Activity

Hydroxyethyl disulfide is a key reagent in the widely used HEDS assay, which measures the activity of glutaredoxins (Grx).[6][7] Glutaredoxins are small oxidoreductase enzymes that play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of disulfide bonds, particularly the deglutathionylation of proteins.

Experimental Protocol: HEDS Assay

Principle:

The assay couples the glutaredoxin-catalyzed reduction of HEDS by glutathione (GSH) to the reduction of oxidized glutathione (GSSG) by glutathione reductase (GR). The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH by glutathione reductase.

Materials:

- **Hydroxyethyl disulfide (HEDS)**
- Reduced glutathione (GSH)
- NADPH
- Glutathione reductase (GR)
- Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing EDTA
- Purified glutaredoxin enzyme sample
- UV-Vis spectrophotometer

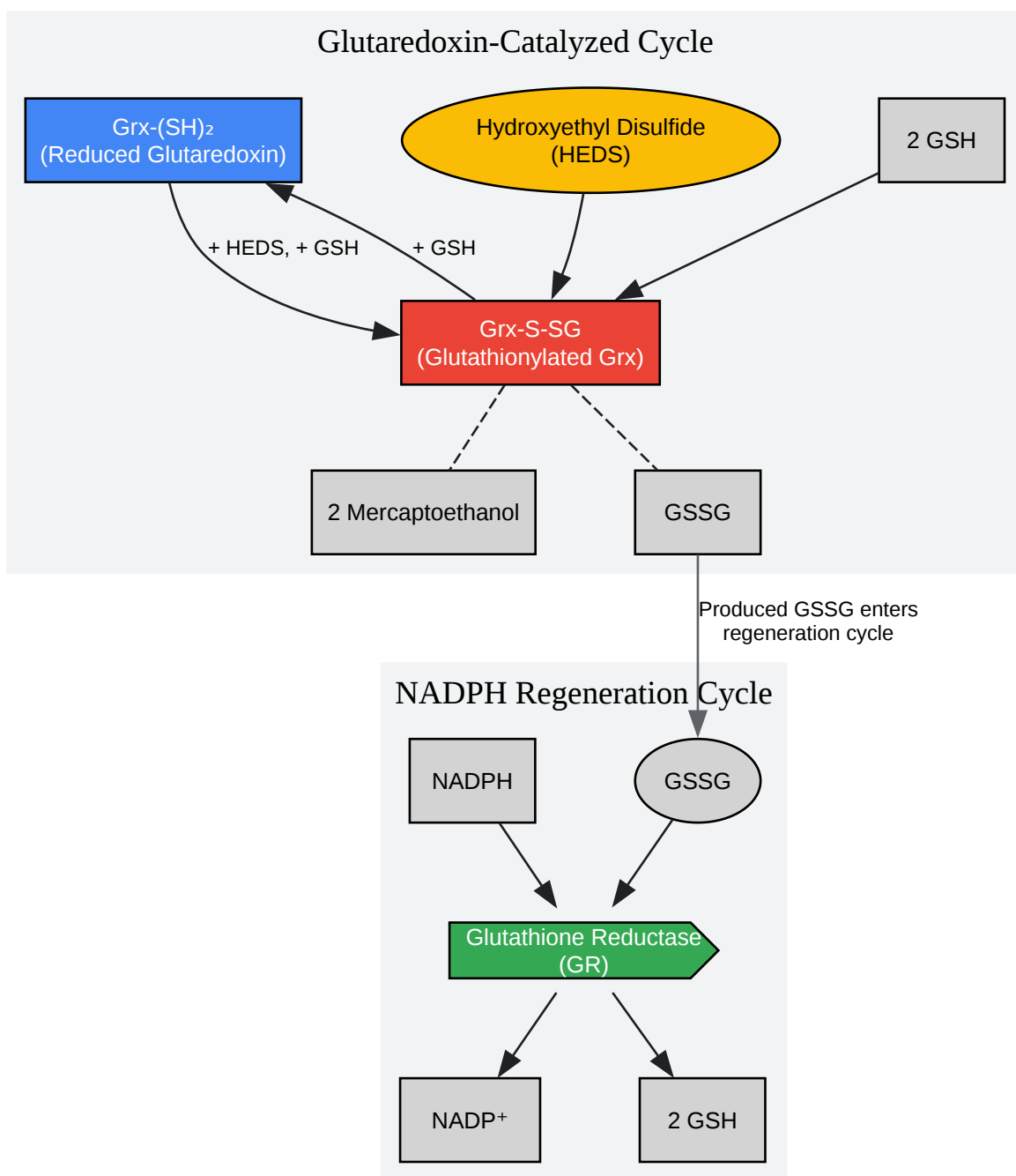
Procedure:

- Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, GSH, NADPH, and glutathione reductase.
- Initiate the reaction by adding the glutaredoxin enzyme sample and HEDS.

- Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25 °C or 37 °C).
- Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH ($6220 \text{ M}^{-1}\text{cm}^{-1}$ at 340 nm).
- One unit of glutaredoxin activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Proposed Signaling Pathway in the HEDS Assay

The exact mechanism of the HEDS assay has been a subject of investigation. While initially thought to involve a non-enzymatic reaction between HEDS and GSH to form a mixed disulfide that is then the substrate for glutaredoxin, more recent evidence suggests a direct enzymatic reduction of HEDS by glutaredoxin.[\[1\]](#)[\[6\]](#)



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Caption: Proposed mechanism of the HEDS assay for glutaredoxin activity.

Conclusion

Hydroxyethyl disulfide is a valuable chemical compound with well-defined properties and straightforward synthesis. Its primary significance in the context of research and drug development lies in its utility as a substrate in the HEDS assay, a fundamental tool for studying the activity of glutaredoxin and the broader cellular redox signaling network. This guide provides the essential technical information required for the effective use and analysis of **hydroxyethyl disulfide** in a laboratory setting.

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